molecular formula C11H18N2 B1373742 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine CAS No. 1249427-48-2

1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine

Cat. No.: B1373742
CAS No.: 1249427-48-2
M. Wt: 178.27 g/mol
InChI Key: HVTJBSNOUAPBEL-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This particular compound features a tetrahydroindole core, which is a partially saturated indole, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The reaction conditions often include the use of methanesulfonic acid in methanol under reflux .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from readily available starting materials. The process may include steps such as alkylation, cyclization, and reduction to achieve the desired tetrahydroindole structure .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles and tetrahydroindoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Biological Activity

1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS No. 1249427-48-2) is a compound belonging to the indole family, known for its diverse biological activities. This article aims to explore its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

The chemical formula for this compound is C11H18N2, with a molecular weight of 178.28 g/mol. Its structural characteristics can be summarized as follows:

PropertyValue
Molecular FormulaC11H18N2
Molecular Weight178.28 g/mol
IUPAC Name1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine
PubChem CID50987957
AppearanceLiquid

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and enzyme inhibition. It has been noted for its potential as a monoamine oxidase (MAO) inhibitor , which could enhance levels of neurotransmitters like serotonin and dopamine in the brain. This mechanism is significant in the context of mood disorders and neurodegenerative diseases.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Antidepressant Effects : Research indicates that derivatives of tetrahydroindoles exhibit antidepressant-like effects in animal models. The compound's ability to inhibit MAO may contribute to these effects by increasing serotonin availability .
  • Neuroprotective Properties : In vitro studies suggest that compounds similar to 1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine can protect neuronal cells from oxidative stress and apoptosis. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
  • Anti-inflammatory Activity : Some indole derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests a possible therapeutic role in chronic inflammatory conditions .

Study on Antidepressant Activity

A study published in Pharmacology Biochemistry and Behavior assessed the antidepressant-like effects of various indole derivatives in rodent models. The results demonstrated that specific derivatives exhibited significant reductions in immobility time during forced swim tests, indicating potential antidepressant activity linked to MAO inhibition .

Neuroprotection Against Oxidative Stress

In a study focused on neuroprotection, researchers evaluated the efficacy of tetrahydroindole derivatives against oxidative stress-induced cell death in neuronal cultures. The findings revealed that these compounds significantly reduced cell death rates and preserved mitochondrial function .

Properties

IUPAC Name

1-ethyl-2-methyl-4,5,6,7-tetrahydroindol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-3-13-8(2)7-9-10(12)5-4-6-11(9)13/h7,10H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTJBSNOUAPBEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C1CCCC2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine
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